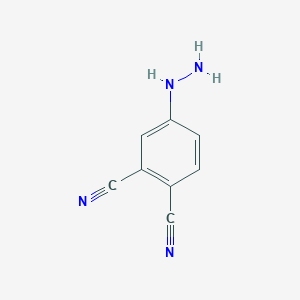
3-Amino-5-(2,4-difluorophenyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876599 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876599 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain MFCD32876599.
Industrial Production Methods
In industrial settings, the production of MFCD32876599 is scaled up using optimized processes to ensure high yield and cost-effectiveness. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32876599 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reacts with reducing agents to form [reduced product].
Substitution: Participates in substitution reactions with [specific reagents].
Common Reagents and Conditions
The reactions involving MFCD32876599 typically require specific reagents and conditions, such as:
Oxidizing Agents: [Examples of oxidizing agents].
Reducing Agents: [Examples of reducing agents].
Solvents: [Examples of solvents used].
Catalysts: [Examples of catalysts used].
Major Products
The major products formed from these reactions include [list of major products], which are valuable intermediates in various chemical processes.
Wissenschaftliche Forschungsanwendungen
MFCD32876599 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of [specific industrial products].
Wirkmechanismus
The mechanism of action of MFCD32876599 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific target]: This interaction triggers a cascade of biochemical events.
Modulating [specific pathway]: This modulation leads to [specific biological effect].
Eigenschaften
Molekularformel |
C9H8ClF2N3 |
|---|---|
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
5-(2,4-difluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7F2N3.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChI-Schlüssel |
LEFVCJWLKWNBEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)








